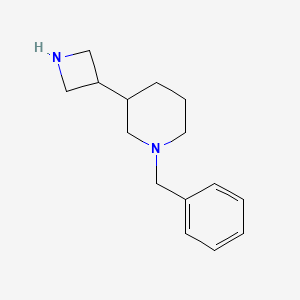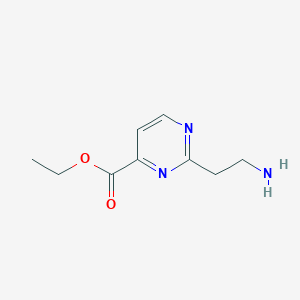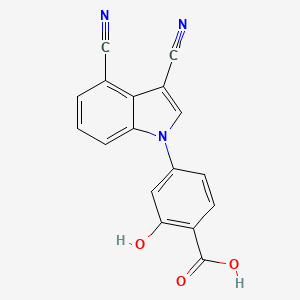
4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring substituted with cyano groups and a hydroxybenzoic acid moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Cyano Groups: The cyano groups are introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Coupling with Hydroxybenzoic Acid: The final step involves coupling the indole derivative with 2-hydroxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Cyanogen bromide, EDCI, bases like triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The cyano groups and hydroxybenzoic acid moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The indole ring can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4-Dicyano-1H-indol-1-yl)-benzoic acid: Lacks the hydroxy group, affecting its reactivity and binding properties.
4-(3,4-Dicyano-1H-indol-1-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a hydroxy group, altering its chemical and biological properties.
Uniqueness
4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid is unique due to the presence of both cyano groups and a hydroxybenzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H9N3O3 |
|---|---|
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
4-(3,4-dicyanoindol-1-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H9N3O3/c18-7-10-2-1-3-14-16(10)11(8-19)9-20(14)12-4-5-13(17(22)23)15(21)6-12/h1-6,9,21H,(H,22,23) |
Clé InChI |
RXKMNINMJNNIEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)

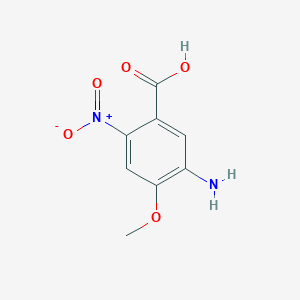

![1-(propan-2-yl)-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13553458.png)
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
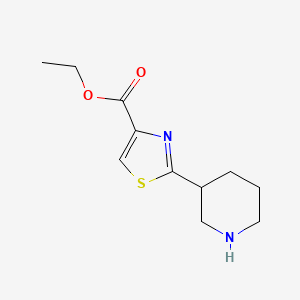
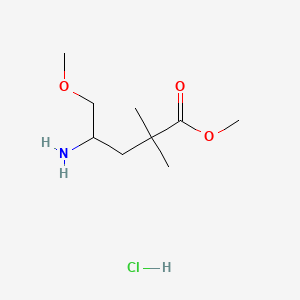
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)

![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)

